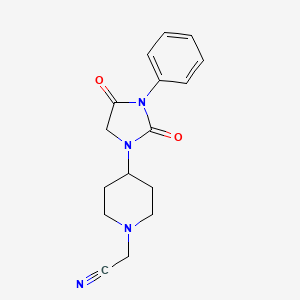
5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. On the chemical side, properties such as acidity or basicity, reactivity, and redox potential are often studied .Aplicaciones Científicas De Investigación
Antitumor and Antileukemic Activities
Research has identified compounds with structures related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" as potential antitumor agents. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including those with substitutions similar to the chemical , have demonstrated in vivo antitumor activity, specifically against leukemic and solid tumor models. These compounds' antitumor effects are attributed to their ability to intercalate with DNA, a mechanism that is crucial for their biological activity (Denny et al., 1987).
Kinase Inhibition for Disease Treatment
Compounds structurally related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" have been explored for their inhibitory effects on kinases, crucial enzymes in signaling pathways associated with diseases. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have shown potent Src/Abl kinase inhibition, indicating potential for treating hematological and solid tumor cell lines (Lombardo et al., 2004).
Synthesis and Chemical Properties
The aminocarbonylation reactions involving diiodopyridines, including compounds with functional groups related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride," have been studied for their utility in synthesizing carboxamide and ketocarboxamide functionalities. This chemical process is significant for creating compounds with potential biological applications (Takács et al., 2017).
Gene Expression Regulation
Research into small molecules targeting specific DNA sequences for gene expression control has revealed that compounds with similar structural elements to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" can inhibit specific gene transcription in cellular models. These findings highlight the potential of such molecules in therapeutic applications for controlling gene expression patterns (Gottesfeld et al., 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(aminomethyl)-N-methylpyridine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;;/h2-3,5H,4,9H2,1H3,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVWZNKDBXLKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

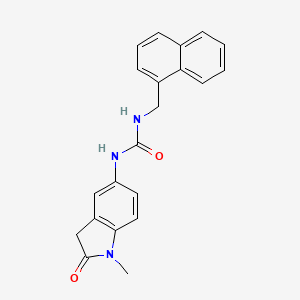

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)
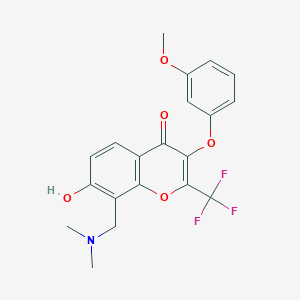

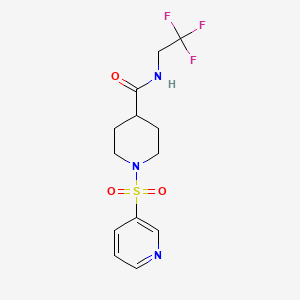
![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)
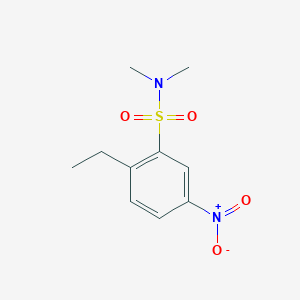
![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)
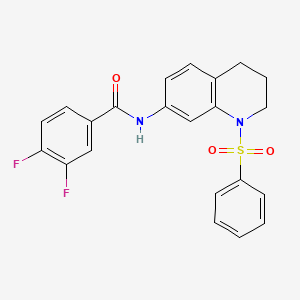
![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)

